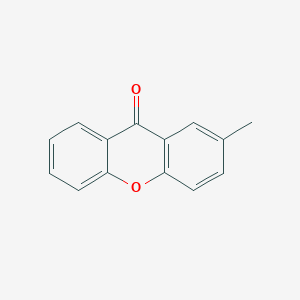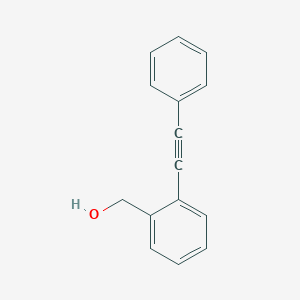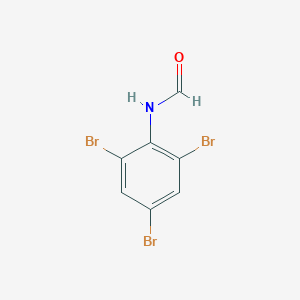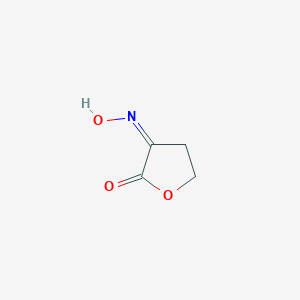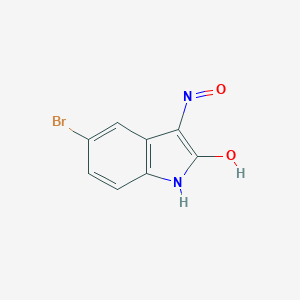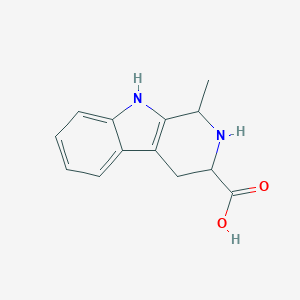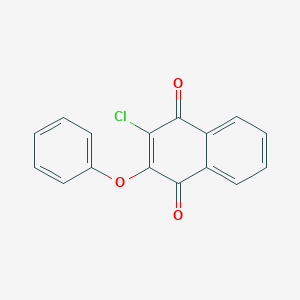
2-Chloro-3-phenoxy-1,4-naphthoquinone
Overview
Description
2-Chloro-3-phenoxy-1,4-naphthoquinone, also known as CPNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPNQ is a member of the naphthoquinone family, which is known for its diverse range of biological activities.
Mechanism Of Action
The mechanism of action of 2-Chloro-3-phenoxy-1,4-naphthoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. 2-Chloro-3-phenoxy-1,4-naphthoquinone may also interfere with cellular signaling pathways, leading to cell death.
Biochemical And Physiological Effects
2-Chloro-3-phenoxy-1,4-naphthoquinone has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Chloro-3-phenoxy-1,4-naphthoquinone has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, 2-Chloro-3-phenoxy-1,4-naphthoquinone has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
2-Chloro-3-phenoxy-1,4-naphthoquinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-Chloro-3-phenoxy-1,4-naphthoquinone is also relatively inexpensive, making it accessible to researchers with limited budgets. However, there are also some limitations to its use. 2-Chloro-3-phenoxy-1,4-naphthoquinone is a highly reactive compound that can be toxic to cells at high concentrations. It is also difficult to deliver 2-Chloro-3-phenoxy-1,4-naphthoquinone to specific cells or tissues, which can limit its usefulness in some applications.
Future Directions
There are several future directions for research on 2-Chloro-3-phenoxy-1,4-naphthoquinone. One area of interest is the development of new photosensitizers for use in photodynamic therapy. 2-Chloro-3-phenoxy-1,4-naphthoquinone has shown promise in this area, but further research is needed to optimize its effectiveness. Another area of interest is the development of new antimicrobial agents. 2-Chloro-3-phenoxy-1,4-naphthoquinone has shown activity against a wide range of bacteria and fungi, but further research is needed to determine its potential as a clinical treatment. Finally, 2-Chloro-3-phenoxy-1,4-naphthoquinone has shown potential as an anti-inflammatory agent, and further research is needed to determine its effectiveness in treating inflammatory diseases.
Synthesis Methods
The synthesis of 2-Chloro-3-phenoxy-1,4-naphthoquinone involves the reaction of 2-chloro-1,4-naphthoquinone with phenol in the presence of a base. The reaction proceeds through an electrophilic substitution mechanism, where the chlorine atom is replaced by the phenoxy group. The resulting product is a yellow crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
2-Chloro-3-phenoxy-1,4-naphthoquinone has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties. 2-Chloro-3-phenoxy-1,4-naphthoquinone has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.
properties
IUPAC Name |
2-chloro-3-phenoxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-13-14(18)11-8-4-5-9-12(11)15(19)16(13)20-10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTXRNYONDDBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277294 | |
| Record name | 2-CHLORO-3-PHENOXY-1,4-NAPHTHOQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-phenoxy-1,4-naphthoquinone | |
CAS RN |
71369-17-0 | |
| Record name | 2-Chloro-3-phenoxy-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71369-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-phenoxy-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071369170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002637574 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-CHLORO-3-PHENOXY-1,4-NAPHTHOQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



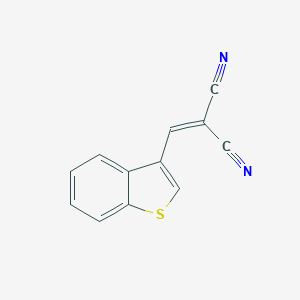
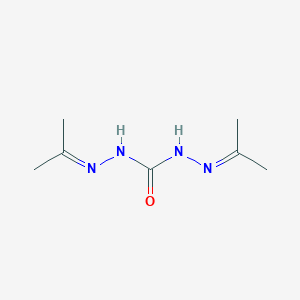
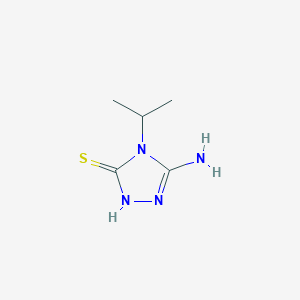
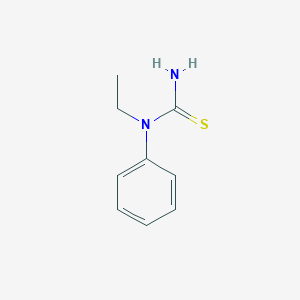
![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
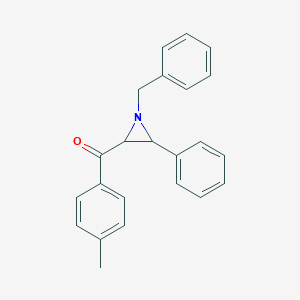
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
